molecular formula C5H8ClN3 B8805062 1-(3-chloropropyl)-1H-1,2,4-triazole

1-(3-chloropropyl)-1H-1,2,4-triazole

Cat. No. B8805062
M. Wt: 145.59 g/mol
InChI Key: BRPMWJHBNGWLHY-UHFFFAOYSA-N
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Patent
US09221790B2

Procedure details

A 1,2,4-triazole sodium salt (5 g, 54.91 mmol) was dissolved in dimethylformamide (50 mL) and the solution was cooled to 0° C. Then, sodium hydride (60%, 2.86 g, 71.38 mmol) was added thereto, followed by stirring for 30 minutes. 1-bromo-3-chloropropane (6.5 mL, 65.89 mmol) was added thereto, followed by stirring at room temperature for 12 hours, and the reaction was terminated with the addition of an ammonium chloride saturated solution. After extraction with ethyl acetate and water, the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford the title compound (2.77 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[N:5][CH:4]=[N:3]1.[H-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CN(C)C=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:2]1[CH:6]=[N:5][CH:4]=[N:3]1 |f:0.1,2.3,^1:0|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Na].N1N=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.86 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the reaction was terminated with the addition of an ammonium chloride saturated solution
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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